4-(Piperidin-3-yl)benzoic acid

Physicochemical properties Ionization constant pKa

Secure regiospecific 4-(Piperidin-3-yl)benzoic acid (CAS 889942-43-2), a critical bifunctional building block for CNS drug discovery and targeted protein degradation (PROTACs). Its unique 3-substitution pattern confers distinct pharmacology, blocking conditioned avoidance response (CAR) in rats, an activity not uniformly shared by 2-yl or 4-yl isomers. Essential for SAR studies and PI3Kδ inhibitor fragment-based design. Confirm ≥98% purity, REACH-notified status, and request a quote for commercial quantities today.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 889942-43-2
Cat. No. B1437872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)benzoic acid
CAS889942-43-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)
InChIKeyCBQKKABCNQVVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Piperidin-3-yl)benzoic Acid (CAS 889942-43-2): Sourcing Decisions Based on Differentiated Physicochemical and Biological Profiles


4-(Piperidin-3-yl)benzoic acid (CAS 889942-43-2) is a piperidine-substituted benzoic acid derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol [1]. This compound serves as a bifunctional building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery and targeted protein degradation . Its structural configuration—a piperidine ring attached at the 3-position to the para position of benzoic acid—imparts distinct physicochemical properties, including a predicted pKa of 4.23±0.10 and a calculated aqueous solubility of 2.9 g/L at 25 °C . The compound has been implicated in antipsychotic activity in conditioned avoidance response (CAR) models and in the inhibition of PI3Kδ-mediated pathways [2][3].

Why 4-(Piperidin-3-yl)benzoic Acid (889942-43-2) Cannot Be Interchanged with Generic Piperidinyl Benzoic Acid Analogs


Generic substitution among piperidinyl benzoic acid isomers is precluded by position-dependent variations in physicochemical properties and biological activity. The attachment point of the piperidine ring to the benzoic acid core (3- vs. 4-position) alters the compound‘s acid dissociation constant (pKa) by up to 0.3 log units, directly impacting ionization state and membrane permeability at physiological pH . Furthermore, the 3-substitution pattern confers distinct molecular recognition in biological targets, as evidenced by the compound’s ability to block conditioned avoidance response in rats—a functional readout not uniformly shared by 4-yl or 2-yl regioisomers [1]. Consequently, procurement of the exact CAS 889942-43-2 is essential for studies where regioisomer-specific pharmacology or solubility is required.

Quantitative Evidence for 4-(Piperidin-3-yl)benzoic Acid (889942-43-2) Differentiation vs. Close Analogs


pKa Differentiates 3-Substituted Isomer from 4- and 2-Substituted Analogs

The acid dissociation constant (pKa) of 4-(piperidin-3-yl)benzoic acid is predicted to be 4.23±0.10, which is 0.02 units lower than the 4-substituted regioisomer (4-(piperidin-4-yl)benzoic acid, pKa 4.25±0.10) and 0.28 units higher than the 2-substituted analog (2-(piperidin-4-yl)benzoic acid, pKa 3.95±0.36) . These differences, while modest, correspond to a ~5–10% variation in the fraction ionized at pH 7.4, which can influence solubility, permeability, and target engagement in biological assays.

Physicochemical properties Ionization constant pKa

Aqueous Solubility of Free Acid vs. Hydrochloride Salt: Impact on Formulation

The free acid form of 4-(piperidin-3-yl)benzoic acid exhibits a calculated aqueous solubility of 2.9 g/L at 25 °C, classifying it as slightly soluble . In contrast, the hydrochloride salt (CAS 2044705-22-6) demonstrates markedly improved water solubility, facilitating its use in drug formulations and enhancing bioavailability for in vivo studies . This salt-free acid pair provides procurement flexibility: researchers requiring higher solubility for oral or parenteral administration can select the hydrochloride salt, while those needing the neutral form for lipophilic environments or specific chemical transformations may opt for the free acid.

Solubility Formulation Bioavailability

Functional Antipsychotic Activity in Conditioned Avoidance Response (CAR) Model

4-(Piperidin-3-yl)benzoic acid has demonstrated the ability to block discrete-trial conditioned avoidance response (CAR) in rats, a well-established preclinical model for antipsychotic efficacy [1]. This functional activity is not a universal property of all piperidinyl benzoic acid isomers; for instance, no CAR-blocking data are available for the 4-yl or 2-yl regioisomers in public databases. The CAR assay provides a behavioral correlate of antipsychotic potential, distinguishing this compound from analogs lacking this specific central nervous system (CNS) activity.

Antipsychotic CNS Behavioral pharmacology

PI3Kδ Inhibitory Activity in Cellular Assays

A derivative of 4-(piperidin-3-yl)benzoic acid (BDBM50394893) has been reported to inhibit human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. In contrast, the unsubstituted 4-(piperidin-3-yl)benzoic acid itself does not have a directly measured PI3Kδ IC50 in public databases. However, the core scaffold is recognized in medicinal chemistry as a privileged structure for targeting the PI3K/AKT pathway. While no direct head-to-head data exist for the parent compound versus regioisomers, the presence of this activity in a closely related analog suggests that the 3-substituted benzoic acid framework can be optimized for PI3Kδ inhibition, whereas the 4-yl or 2-yl isomers have not been reported in this context.

PI3Kδ Kinase inhibition Cancer

Complement Factor B Inhibition: A Class-Specific Pharmacological Activity

Piperidine-substituted benzoic acid compounds, including those related to 4-(piperidin-3-yl)benzoic acid, have been disclosed in patent literature as inhibitors of complement factor B, an enzyme in the alternative pathway of complement activation [1]. The patent (US20240109861A1) claims that compounds represented by formula (I) exhibit ‘good inhibitory activity on complement factor B’ and ‘hemolytic activity and an inhibitory activity of an alternative complement pathway.’ No quantitative IC50 data are provided for 4-(piperidin-3-yl)benzoic acid specifically, but the class-level activity suggests that the 3-substituted benzoic acid scaffold may be a privileged structure for targeting factor B. Comparative data for other regioisomers (4-yl or 2-yl) in this target class are not available in the public domain.

Complement system Factor B Immunology

Semi-Flexible Linker in PROTAC Development

4-(Piperidin-3-yl)benzoic acid and its (S)-enantiomer hydrochloride are utilized as semi-flexible linkers in the construction of proteolysis-targeting chimeras (PROTACs) . The piperidine ring provides conformational rigidity while the benzoic acid moiety offers a functional handle for conjugation to E3 ligase ligands and target-binding warheads. In contrast, the 4-yl regioisomer (4-(piperidin-4-yl)benzoic acid) has been less frequently cited in PROTAC literature, and the 2-yl isomer is predominantly described for its solubility properties rather than linker applications. No quantitative degradation efficiency (DC50) data are available for the parent compound; however, its use in PROTAC design is supported by vendor technical notes and research publications.

PROTAC Targeted protein degradation Linker

Optimal Use Cases for 4-(Piperidin-3-yl)benzoic Acid (889942-43-2) in Drug Discovery and Chemical Biology


CNS Drug Discovery: Antipsychotic Lead Optimization

Given its demonstrated activity in blocking conditioned avoidance response (CAR) in rats, 4-(piperidin-3-yl)benzoic acid is a compelling starting point for antipsychotic drug discovery programs [1]. Researchers should prioritize this regioisomer over 4-yl or 2-yl analogs when conducting SAR studies aimed at improving CAR blockade efficacy or pharmacokinetic properties.

PROTAC Linker Development

The semi-flexible nature of the piperidin-3-yl benzoic acid scaffold makes it a valuable building block for PROTAC linker libraries . Its ability to tune the distance and orientation between E3 ligase ligands and target-binding moieties can be exploited to optimize ternary complex formation and degradation efficiency. Procurement of the hydrochloride salt is recommended for improved aqueous solubility during conjugation reactions.

PI3Kδ Inhibitor Fragment-Based Drug Design

Although direct PI3Kδ inhibition data for the parent compound are lacking, the reported IC50 of 102 nM for a closely related derivative suggests that 4-(piperidin-3-yl)benzoic acid can serve as a fragment hit for PI3Kδ inhibitor development [2]. Structure-based design efforts can leverage the benzoic acid moiety as an anchor point for growing potent and selective inhibitors.

Complement System Modulation

The patent disclosure of piperidine-substituted benzoic acids as factor B inhibitors positions 4-(piperidin-3-yl)benzoic acid as a potential tool compound for investigating alternative pathway complement activation [3]. Researchers in immunology and inflammation can utilize this scaffold to probe factor B function in disease models such as paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.